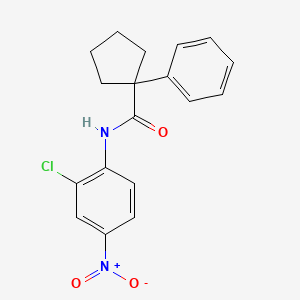

N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide

CAS No.: 1023575-31-6

Cat. No.: VC4301346

Molecular Formula: C18H17ClN2O3

Molecular Weight: 344.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1023575-31-6 |

|---|---|

| Molecular Formula | C18H17ClN2O3 |

| Molecular Weight | 344.8 |

| IUPAC Name | N-(2-chloro-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C18H17ClN2O3/c19-15-12-14(21(23)24)8-9-16(15)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,20,22) |

| Standard InChI Key | JQXMQONFEBNCHS-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Introduction

Synthesis

The synthesis of N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide typically involves the following steps:

-

Reaction Components:

-

Starting Materials: 2-chloro-4-nitroaniline and phenylcyclopentyl isocyanate.

-

Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

-

Reaction Conditions:

-

The reaction is conducted at room temperature or slightly elevated temperatures.

-

Stirring ensures uniform mixing and reaction progression.

-

-

Purification:

-

The crude product is purified using recrystallization or column chromatography to achieve high purity.

-

This method yields the desired compound with controlled reaction parameters to optimize efficiency and minimize byproducts.

Chemical Reactions

N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide undergoes various reactions due to its functional groups:

| Reaction Type | Conditions/Reagents | Products |

|---|---|---|

| Substitution | Sodium hydroxide or potassium carbonate | Substituted derivatives |

| Reduction | Palladium on carbon (Pd/C) with hydrogen gas | Amino derivatives |

| Oxidation | Potassium permanganate or chromium trioxide | Oxidized products (e.g., acids) |

These reactions are valuable for modifying the compound's structure for specific applications.

Applications

N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide has diverse applications in scientific research and industry:

-

Synthetic Chemistry:

-

Used as an intermediate in the synthesis of complex organic molecules.

-

-

Pharmacology:

-

Investigated for potential enzyme inhibition and pharmacological activities.

-

-

Biological Research:

-

Studied for its interactions with proteins and enzymes, contributing to drug discovery.

-

-

Industrial Uses:

-

Utilized in specialty chemical production for advanced materials.

-

Comparison with Related Compounds

| Compound Name | Unique Features |

|---|---|

| 2-Chloro-4-nitrophenol | Lacks the phenylcyclopentyl moiety |

| N-Phenylacetamide derivatives | Different substitution patterns on aromatic rings |

| N-(3-Fluoro-4-nitrophenoxy)-phenylacetamide | Fluorinated analog with distinct biological activity |

N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide stands out due to its specific structural configuration, which imparts unique reactivity and potential biological activity.

Research Outlook

The compound’s structural features suggest potential as a scaffold for developing novel pharmaceuticals or materials. Further research into its biological activity, including enzyme inhibition mechanisms, could uncover new therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume